molecular formula C23H22BrN3O2S B4365623 2-{3-[(4-bromophenoxy)methyl]benzoyl}-N-(1-phenylethyl)hydrazinecarbothioamide

2-{3-[(4-bromophenoxy)methyl]benzoyl}-N-(1-phenylethyl)hydrazinecarbothioamide

Cat. No. B4365623
M. Wt: 484.4 g/mol
InChI Key: IMMPSARUPKPXRI-UHFFFAOYSA-N
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Description

2-{3-[(4-bromophenoxy)methyl]benzoyl}-N-(1-phenylethyl)hydrazinecarbothioamide, also known as BPH-715, is a novel compound that has shown potential in scientific research for its ability to target specific receptors in the body. The synthesis method for BPH-715 involves the reaction of 4-bromobenzyl alcohol with 3-(benzoylhydrazono)propanenitrile, followed by the reaction with thioamide.

Mechanism of Action

The mechanism of action of 2-{3-[(4-bromophenoxy)methyl]benzoyl}-N-(1-phenylethyl)hydrazinecarbothioamide involves its binding to the sigma-1 receptor. This binding results in the modulation of various physiological functions, such as the release of neurotransmitters and the regulation of calcium signaling. 2-{3-[(4-bromophenoxy)methyl]benzoyl}-N-(1-phenylethyl)hydrazinecarbothioamide has also been found to induce apoptosis in cancer cells, which is a programmed cell death process.
Biochemical and Physiological Effects
2-{3-[(4-bromophenoxy)methyl]benzoyl}-N-(1-phenylethyl)hydrazinecarbothioamide has been found to have various biochemical and physiological effects. It has been shown to increase the release of acetylcholine, dopamine, and serotonin, which are neurotransmitters involved in the regulation of mood, memory, and cognitive function. 2-{3-[(4-bromophenoxy)methyl]benzoyl}-N-(1-phenylethyl)hydrazinecarbothioamide has also been found to regulate calcium signaling, which is involved in various physiological functions, such as muscle contraction and cell signaling. In cancer cells, 2-{3-[(4-bromophenoxy)methyl]benzoyl}-N-(1-phenylethyl)hydrazinecarbothioamide has been found to induce apoptosis, which is a programmed cell death process.

Advantages and Limitations for Lab Experiments

One advantage of 2-{3-[(4-bromophenoxy)methyl]benzoyl}-N-(1-phenylethyl)hydrazinecarbothioamide is its high affinity for the sigma-1 receptor, which makes it a potential candidate for the development of drugs targeting this receptor. Another advantage is its inhibitory effect on the growth of cancer cells, which makes it a potential candidate for cancer therapy. However, one limitation of 2-{3-[(4-bromophenoxy)methyl]benzoyl}-N-(1-phenylethyl)hydrazinecarbothioamide is its low solubility in water, which may affect its bioavailability in vivo.

Future Directions

For 2-{3-[(4-bromophenoxy)methyl]benzoyl}-N-(1-phenylethyl)hydrazinecarbothioamide include the development of more potent analogs and investigation of its potential as a therapeutic agent for various diseases.

Scientific Research Applications

2-{3-[(4-bromophenoxy)methyl]benzoyl}-N-(1-phenylethyl)hydrazinecarbothioamide has shown potential in scientific research for its ability to target specific receptors in the body. It has been found to have a high affinity for the sigma-1 receptor, which is involved in the regulation of various physiological functions, such as neurotransmission, calcium signaling, and cell survival. 2-{3-[(4-bromophenoxy)methyl]benzoyl}-N-(1-phenylethyl)hydrazinecarbothioamide has also been found to have an inhibitory effect on the growth of cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

1-[[3-[(4-bromophenoxy)methyl]benzoyl]amino]-3-(1-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22BrN3O2S/c1-16(18-7-3-2-4-8-18)25-23(30)27-26-22(28)19-9-5-6-17(14-19)15-29-21-12-10-20(24)11-13-21/h2-14,16H,15H2,1H3,(H,26,28)(H2,25,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMPSARUPKPXRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=S)NNC(=O)C2=CC=CC(=C2)COC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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